molecular formula C10H11Cl2NO B13946008 3-Chloro-n-(4-chloro-2-methylphenyl)propanamide CAS No. 39494-12-7

3-Chloro-n-(4-chloro-2-methylphenyl)propanamide

Cat. No.: B13946008
CAS No.: 39494-12-7
M. Wt: 232.10 g/mol
InChI Key: WTIBWAVBYMIFCW-UHFFFAOYSA-N
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Description

3-CHLORO-N-(4-CHLORO-2-METHYL-PHENYL)PROPANAMIDE is an organic compound with the molecular formula C10H11Cl2NO. It is a chlorinated amide derivative, which is often used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CHLORO-N-(4-CHLORO-2-METHYL-PHENYL)PROPANAMIDE typically involves the reaction of 4-chloro-2-methylaniline with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of 3-CHLORO-N-(4-CHLORO-2-METHYL-PHENYL)PROPANAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

3-CHLORO-N-(4-CHLORO-2-METHYL-PHENYL)PROPANAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-CHLORO-N-(4-CHLORO-2-METHYL-PHENYL)PROPANAMIDE has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-CHLORO-N-(4-CHLORO-2-METHYL-PHENYL)PROPANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-CHLORO-N-(4-METHOXYPHENYL)PROPANAMIDE: Similar structure but with a methoxy group instead of a methyl group.

    3-CHLORO-N-(4-CHLOROPHENYL)PROPANAMIDE: Lacks the methyl group on the phenyl ring.

    3-CHLORO-N-(4-METHYL-PHENYL)PROPANAMIDE: Similar structure but without the additional chlorine atom.

Uniqueness

3-CHLORO-N-(4-CHLORO-2-METHYL-PHENYL)PROPANAMIDE is unique due to the presence of both chlorine and methyl groups on the phenyl ring, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific applications where these functional groups play a crucial role.

Properties

CAS No.

39494-12-7

Molecular Formula

C10H11Cl2NO

Molecular Weight

232.10 g/mol

IUPAC Name

3-chloro-N-(4-chloro-2-methylphenyl)propanamide

InChI

InChI=1S/C10H11Cl2NO/c1-7-6-8(12)2-3-9(7)13-10(14)4-5-11/h2-3,6H,4-5H2,1H3,(H,13,14)

InChI Key

WTIBWAVBYMIFCW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)NC(=O)CCCl

Origin of Product

United States

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